pyrazol-2-ide
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Overview
Description
pyrazol-2-ide is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole and its derivatives have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemistry, and material science . This compound, specifically, is an anionic form of pyrazole, which can participate in various chemical reactions and exhibit unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
pyrazol-2-ide can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, and vinyl ketones . Another method includes the use of multicomponent reactions, dipolar cycloadditions, and the cyclocondensation of hydrazine with carbonyl systems .
Industrial Production Methods
Industrial production of pyrazole derivatives, including pyrazol-1-ide, often involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . These methods are designed to be efficient and scalable, allowing for the large-scale production of pyrazole derivatives for various applications.
Chemical Reactions Analysis
Types of Reactions
pyrazol-2-ide undergoes several types of chemical reactions, including:
- this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert pyrazol-1-ide into different reduced forms.
Substitution: This compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups .Common Reagents and Conditions
Common reagents used in the reactions of pyrazol-1-ide include molecular iodine, hydrazines, and various electrophilic compounds . Reaction conditions often involve the use of solvents such as ethanol and catalysts like rhodium or iron complexes .
Major Products Formed
The major products formed from the reactions of pyrazol-1-ide depend on the specific reaction conditions and reagents used. For example, cyclocondensation reactions can produce regioisomeric pyrazoles, while substitution reactions can yield a variety of substituted pyrazole derivatives .
Scientific Research Applications
pyrazol-2-ide and its derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrazol-1-ide involves its interaction with various molecular targets and pathways. Pyrazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways . The specific mechanism of action depends on the structure of the pyrazole derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to pyrazol-1-ide include other pyrazole derivatives, such as:
- 1,3-Diphenyl-1H-pyrazole
- 4-Amino-1-aryl-1H-pyrazole
- 3,5-Substituted pyrazoles
Uniqueness
pyrazol-2-ide is unique due to its anionic nature, which allows it to participate in a variety of chemical reactions that are not possible with neutral pyrazole derivatives. This unique property makes pyrazol-1-ide a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C3H3N2- |
---|---|
Molecular Weight |
67.07 g/mol |
IUPAC Name |
pyrazol-2-ide |
InChI |
InChI=1S/C3H3N2/c1-2-4-5-3-1/h1-3H/q-1 |
InChI Key |
LBLQPCAYBXWESC-UHFFFAOYSA-N |
SMILES |
C1=C[N-]N=C1 |
Canonical SMILES |
C1=C[N-]N=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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